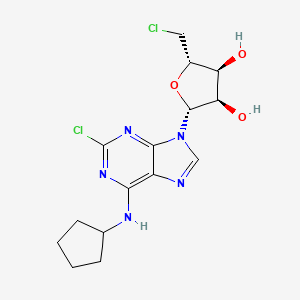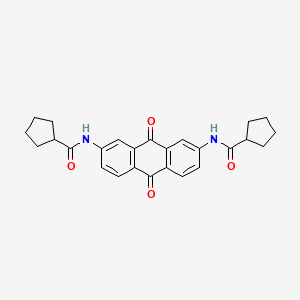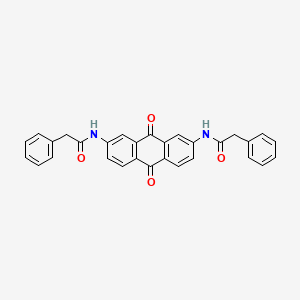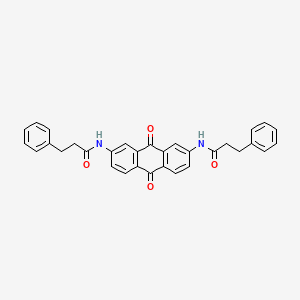![molecular formula C24H28N4O4 B10841426 2,7-Bis[3-(ethylamino)propionamido]anthraquinone](/img/structure/B10841426.png)
2,7-Bis[3-(ethylamino)propionamido]anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis[3-(ethylamino)propionamido]anthraquinone is a synthetic organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are often used as dyes
Méthodes De Préparation
The synthesis of 2,7-Bis[3-(ethylamino)propionamido]anthraquinone typically involves the following steps:
Starting Material: The process begins with 2,7-diaminoanthraquinone.
Acetylation: The 2,7-diaminoanthraquinone is acetylated to introduce acetyl groups.
Amination: The acetylated intermediate is then aminated to introduce the ethylamino groups.
Final Product: The final product, this compound, is obtained after purification.
Analyse Des Réactions Chimiques
2,7-Bis[3-(ethylamino)propionamido]anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
2,7-Bis[3-(ethylamino)propionamido]anthraquinone has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-cancer agent due to its ability to inhibit telomerase, an enzyme involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and dye-sensitized solar cells.
Biological Studies: It is used in biological assays to study cell proliferation and apoptosis.
Industrial Applications: The compound is also explored for its use in dye manufacturing and textile industries.
Mécanisme D'action
The primary mechanism of action of 2,7-Bis[3-(ethylamino)propionamido]anthraquinone involves the inhibition of telomerase. Telomerase is an enzyme that adds repetitive nucleotide sequences to the ends of chromosomes, thereby preventing their degradation. By inhibiting telomerase, the compound can induce apoptosis in cancer cells, leading to their death. This mechanism is particularly significant in the context of cancer treatment .
Comparaison Avec Des Composés Similaires
2,7-Bis[3-(ethylamino)propionamido]anthraquinone can be compared with other anthraquinone derivatives, such as:
Doxorubicin: A well-known anthraquinone derivative used as a chemotherapy drug. Unlike this compound, doxorubicin intercalates DNA and inhibits topoisomerase II.
Mitoxantrone: Another anthraquinone derivative used in cancer treatment. It also inhibits topoisomerase II but has a different side effect profile compared to doxorubicin.
Danthron: A naturally occurring anthraquinone used as a laxative.
Propriétés
Formule moléculaire |
C24H28N4O4 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
3-(ethylamino)-N-[7-[3-(ethylamino)propanoylamino]-9,10-dioxoanthracen-2-yl]propanamide |
InChI |
InChI=1S/C24H28N4O4/c1-3-25-11-9-21(29)27-15-5-7-17-19(13-15)24(32)20-14-16(6-8-18(20)23(17)31)28-22(30)10-12-26-4-2/h5-8,13-14,25-26H,3-4,9-12H2,1-2H3,(H,27,29)(H,28,30) |
Clé InChI |
HJVRZEPJBMFCNQ-UHFFFAOYSA-N |
SMILES canonique |
CCNCCC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCNCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,7-Bis[2-(butylamino)acetamido]anthraquinone](/img/structure/B10841383.png)

![2,7-Bis[2-(dimethylamino)acetamido]anthraquinone](/img/structure/B10841391.png)
![2,7-Bis[2-(ethylamino)acetamido]anthraquinone](/img/structure/B10841396.png)
![2,7-Bis[2-(isopropylamino)acetamido]anthraquinone](/img/structure/B10841397.png)
![2,7-Bis[2-(piperazino)acetamido]anthraquinone](/img/structure/B10841400.png)
![2,7-Bis[2-(piperidino)acetamido]anthraquinone](/img/structure/B10841405.png)